1,2-Dimethoxynaphthalene

Overview

Description

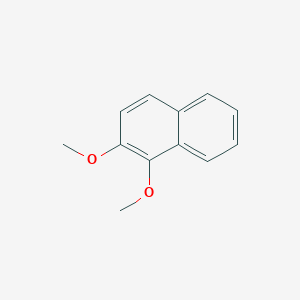

1,2-Dimethoxynaphthalene is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Introduction to 1,2-Dimethoxynaphthalene

This compound is an organic compound belonging to the naphthalene family, characterized by two methoxy groups attached to the naphthalene ring. This compound is of significant interest in various scientific research applications due to its unique chemical properties and potential utility in different fields, including organic synthesis, environmental science, and material science.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for creating more complex molecules. For instance, it has been employed as a protecting group for hydroxyl functions in the synthesis of polyunsaturated lipids. The selective removal of this protecting group under oxidative conditions allows for the preservation of sensitive functional groups during chemical transformations .

Environmental Studies

In environmental chemistry, this compound is utilized to investigate secondary organic aerosol (SOA) production through gas-phase photooxidation processes. This application is crucial for understanding atmospheric chemistry and the formation of particulate matter that impacts air quality and climate .

Toxicological Research

Research has shown that this compound exhibits toxic effects on marine organisms. In studies involving calanoid copepods, the compound demonstrated acute toxicity with a 96-hour lethal concentration (LC50) indicating significant ecological risks associated with its presence in aquatic environments . These findings underscore the importance of monitoring and regulating such compounds in marine ecosystems.

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of fluorescent dyes and pigments. Its derivatives can be used as intermediates in synthesizing materials with specific optical properties, enhancing their application in various industrial processes.

Case Study 1: Synthesis of Polyunsaturated Lipids

A notable study highlighted the use of this compound as a protecting group during the synthesis of ether phospholipids. The research demonstrated that using this compound allowed for the successful synthesis of complex lipids without compromising sensitive functional groups. The method showcased the compound's utility in producing biologically relevant molecules while maintaining high yields and purity .

Case Study 2: Toxicological Impact on Marine Life

A comprehensive investigation into the toxicity of this compound on marine copepods revealed critical insights into its environmental impact. The study measured acute toxicity levels and established a correlation between exposure concentrations and survival rates of these organisms. This case study emphasizes the need for further research into the ecological consequences of synthetic compounds released into marine environments .

Data Tables

| Compound | LC50 (96h) μg/L |

|---|---|

| This compound | 788.98 |

| Pyrene | 54.68 |

Properties

CAS No. |

57189-64-7 |

|---|---|

Molecular Formula |

C12H12O2 |

Molecular Weight |

188.22 g/mol |

IUPAC Name |

1,2-dimethoxynaphthalene |

InChI |

InChI=1S/C12H12O2/c1-13-11-8-7-9-5-3-4-6-10(9)12(11)14-2/h3-8H,1-2H3 |

InChI Key |

RHHDMTSHWRREPK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)OC |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.